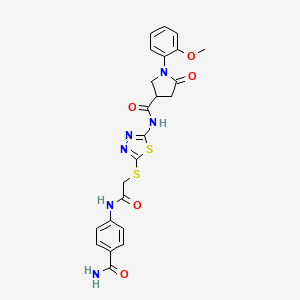![molecular formula C12H22N4 B2988159 {1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine CAS No. 1006484-01-0](/img/structure/B2988159.png)
{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . The specific 3D structure of this compound is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
This compound represents a key interest in the development of novel heterocyclic compounds, which are crucial in the realm of medicinal chemistry and materials science. For instance, Matulevičiūtė et al. (2021) described the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids for use as achiral and chiral building blocks. These compounds were synthesized through regioselective methods and characterized by various spectroscopic techniques, demonstrating their potential as versatile components in the creation of complex molecular architectures (Matulevičiūtė et al., 2021).
Biological Activity Screening
Another application is in the synthesis of compounds for biological activity screening. Kalaria et al. (2014) developed a novel combinatorial library of fused pyran derivatives, showcasing a method that could potentially apply to the synthesis of pyrazole-related compounds for evaluating antibacterial, antituberculosis, and antimalarial activities. This research underlines the significance of such compounds in discovering new therapeutic agents (Kalaria et al., 2014).
Fluorescence Property Studies
Compounds related to 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methylamine have been explored for their unique fluorescence properties. Song et al. (2015) synthesized and analyzed the fluorescent properties of Zn(II) coordination complexes based on pyrazolone-type Salen ligands. Their study highlights the utility of such compounds in materials science, particularly in the development of fluorescent materials and sensors (Song et al., 2015).
Molecular Interaction Studies
The compound's relevance extends to studies on molecular interactions, such as those involving the CB1 cannabinoid receptor. Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 receptor, providing insights into the structural requirements for binding and activity at cannabinoid receptors. This research is valuable for understanding receptor-ligand interactions and could inform the design of receptor-specific therapeutic agents (Shim et al., 2002).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds, such as imidazole derivatives, interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to have a broad range of chemical and biological properties .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to show a wide range of biological activities .
Eigenschaften
IUPAC Name |
[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-16-10-12(7-14-16)9-15-5-3-4-11(6-13)8-15/h7,10-11H,2-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPTPBXVPVNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)




![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)

![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)
![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)
![Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2988100.png)